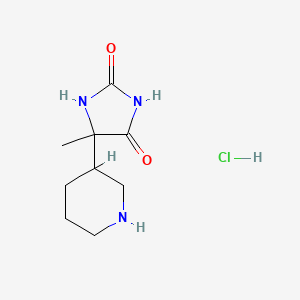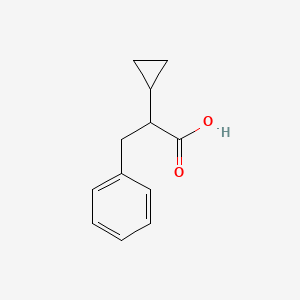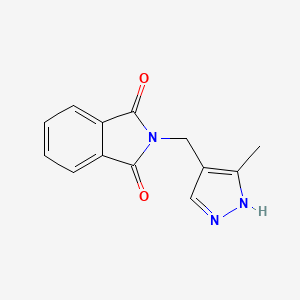
2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-dione derivatives, which have been extensively studied for their diverse biological activities. The synthesis of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione has been achieved through various methods, and its mechanism of action and physiological effects have been investigated.
Scientific Research Applications
Prostate Cancer Therapy: Androgen Receptor (AR) Antagonists
Prostate cancer (PCa) cells often activate the AR signaling pathway. Blocking this pathway using AR antagonists is crucial in PCa therapy. Researchers have designed and synthesized a series of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione derivatives. Among these, compound 6f stands out as a potent AR antagonist, inhibiting AR luciferase activity. Additionally, some compounds in this series exhibit higher anti-proliferative activity against LNCaP cells than the commonly used drug Bicalutamide .
Anti-Tubercular Activity
Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds were evaluated for their anti-tubercular potential against Mycobacterium tuberculosis. Notably, compounds 80a, 80b, 81a, 82a, and 83a demonstrated potent anti-tubercular activity .
Antileishmanial and Antimalarial Properties
Compound 13, a derivative of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione, exhibited significant in vitro antipromastigote activity against Leishmania major. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, suggesting potential therapeutic use .
Materials Science: Organic Semiconductors
Given its conjugated structure, 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione derivatives could serve as organic semiconductors. Their electronic properties make them interesting candidates for use in organic field-effect transistors (OFETs) and other electronic devices.
These applications highlight the versatility and potential impact of this compound in various scientific domains. Researchers continue to explore its properties and applications, making it an exciting area of study. 🌟
Mechanism of Action
Target of Action
The primary target of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is the androgen receptor (AR) . The AR is often activated in prostate cancer cells, and blocking this signaling pathway with AR antagonists is a crucial strategy in prostate cancer therapy .
Mode of Action
The compound interacts with the AR, acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby blocking the signaling pathway. This blockage can lead to a decrease in the proliferation of prostate cancer cells .
Biochemical Pathways
The compound affects the AR signaling pathway . When the AR is activated, it can lead to the proliferation of prostate cancer cells. By acting as an antagonist, the compound can inhibit this pathway, potentially leading to a decrease in the proliferation of these cells .
Result of Action
The primary result of the compound’s action is a decrease in the proliferation of prostate cancer cells . By blocking the AR signaling pathway, the compound can inhibit the growth of these cells, which could potentially slow the progression of prostate cancer .
properties
IUPAC Name |
2-[(5-methyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-9(6-14-15-8)7-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-6H,7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKHFSZTKGBPKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)
![3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2400168.png)
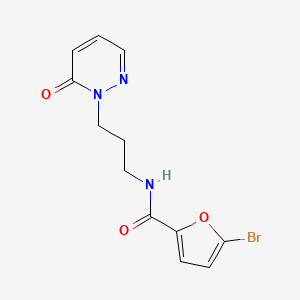
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2400171.png)
![4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide](/img/structure/B2400174.png)
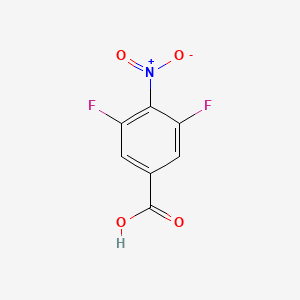
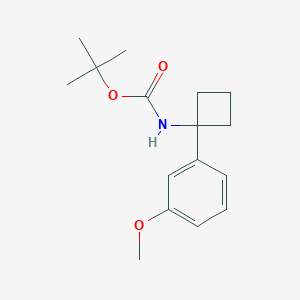
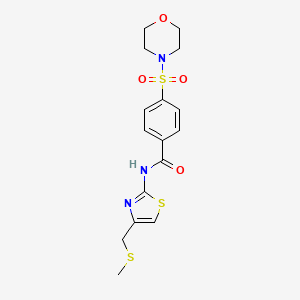
![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine](/img/structure/B2400183.png)
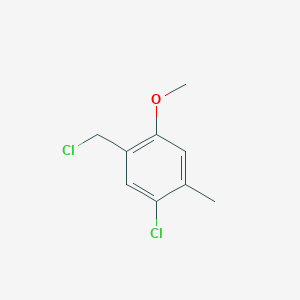
![N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400186.png)
